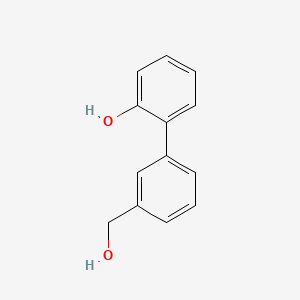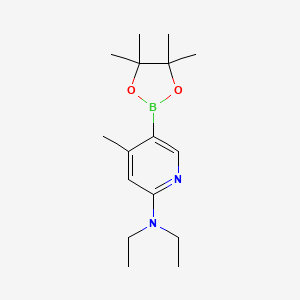
(3-Bromo-6-chloro-2-fluorophenyl)methanol
Übersicht
Beschreibung
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a chemical compound with the empirical formula C7H5BrClFO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-6-chloro-2-fluorophenyl)methanol” can be represented by the SMILES string “OCC1=C(C(Br)=CC=C1Cl)F” and the InChI string "1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2" . These strings provide a textual representation of the compound’s structure, indicating the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a methanol group.Physical And Chemical Properties Analysis
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a solid substance . Its molecular weight is 239.47 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
C-H Functionalization Strategy for Multi-Substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrated a palladium-catalyzed C-H functionalization strategy as an effective method for preparing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This method offered advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
Synthesis of Acridin-9(10H)-ones : Research by Kobayashi et al. (2013) involved the synthesis of acridin-9(10H)-ones, starting from compounds like 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes. This synthesis process illustrates the use of halogenated phenyl methanols in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Optical Activity in Benzodiazepinooxazole Derivatives : A study by Okada and Takebayashi (1988) explored the optical activity in crystals of benzodiazepinooxazole derivatives, including compounds with 2-fluorophenyl groups. This research provides insight into the stereochemical properties and behavior of such compounds (Okada & Takebayashi, 1988).
Reactivity of Halogenobenzofurazans : Monte et al. (1971) studied the reactivity of various halogenobenzofurazans, including 4-fluoro-, 4-chloro-, and 4-bromo-benzofurazan, in methanol. This research provides insights into the chemical behavior of halogenated compounds in methanol, which can be relevant for similar compounds like (3-Bromo-6-chloro-2-fluorophenyl)methanol (Monte, Sandri, Nunno, Florio, & Todesco, 1971).
Wirkmechanismus
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “(3-Bromo-6-chloro-2-fluorophenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . The safety pictogram GHS06 (skull and crossbones) is used to indicate its hazards .
Eigenschaften
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMYMWZKSJVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731481 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-chloro-2-fluorophenyl)methanol | |
CAS RN |
886615-31-2 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

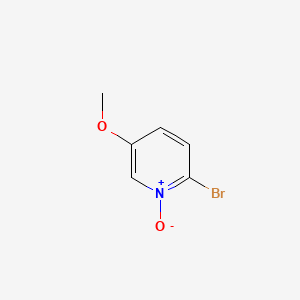
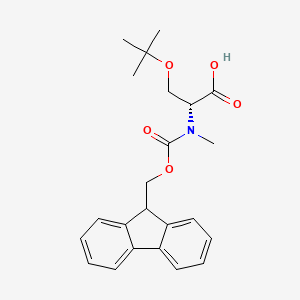

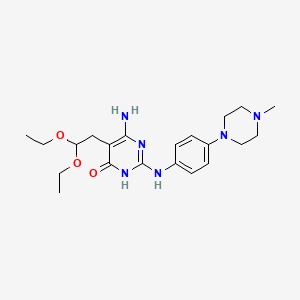
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

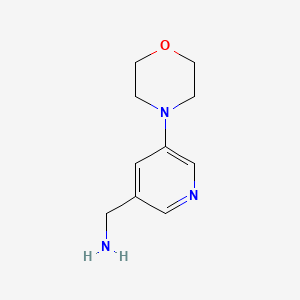
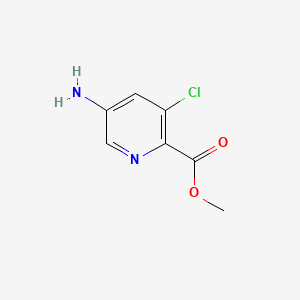
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
